molecular formula C10H15NO B3359819 2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one CAS No. 877037-94-0

2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one

Cat. No.: B3359819
CAS No.: 877037-94-0
M. Wt: 165.23 g/mol
InChI Key: TYXXNPADSCAQJJ-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one is a synthetic hexahydroisoquinoline derivative of significant interest in medicinal chemistry and antimicrobial research. The core hexahydroisoquinoline scaffold is recognized for its potential in drug discovery, particularly as a starting point for the development of novel anti-infective agents . Recent research into structurally similar hexahydroisoquinoline compounds has identified them as promising hits with antimycobacterial activity, showing efficacy against Mycobacterium tuberculosis H37Rv strain, which is the causative agent of Tuberculosis (TB) . Some analogues have demonstrated excellent activity against multi-drug resistant (MDR) TB strains while maintaining a selective profile with low cytotoxicity in mammalian cell lines such as A549 and Vero cells . This highlights the value of this chemical class as a potential precursor for developing new therapeutic strategies to address the global challenge of drug-resistant tuberculosis. As a key intermediate, this compound enables exploration into structure-activity relationships (SAR), allowing researchers to optimize potency and selectivity. It is supplied as a high-purity solid for research purposes. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-methyl-1,3,4,6,7,8-hexahydroisoquinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-6-5-9-8(7-11)3-2-4-10(9)12/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXXNPADSCAQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50826277
Record name 2-Methyl-2,3,4,6,7,8-hexahydroisoquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50826277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877037-94-0
Record name 2-Methyl-2,3,4,6,7,8-hexahydroisoquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50826277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, one might start with a substituted phenethylamine and subject it to cyclization reactions using reagents like acids or bases under controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction might involve reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

1.1 Neuropharmacology

Research indicates that derivatives of hexahydroisoquinoline compounds exhibit neuroprotective properties. Specifically, 2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds can interact with neurotransmitter systems and may help mitigate the effects of neurotoxicity .

1.2 Antidepressant Activity

Studies have shown that this compound may possess antidepressant-like effects. The mechanism is thought to involve modulation of serotonin and norepinephrine levels in the brain. Experimental models have demonstrated that administration of hexahydroisoquinoline derivatives can lead to significant reductions in depressive behaviors .

Organic Synthesis

2.1 Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various functionalization reactions which can yield a wide range of derivatives useful in pharmaceutical development. For instance, it can undergo alkylation and acylation reactions to produce more complex molecules .

2.2 Synthesis of Isoquinoline Derivatives

The compound is also utilized in the synthesis of isoquinoline derivatives which are important in the development of new drugs. The ability to modify the isoquinoline core allows chemists to explore a variety of biological activities and enhance pharmacological profiles .

Material Science

3.1 Polymer Chemistry

Recent advancements have seen the application of hexahydroisoquinoline compounds in polymer science. Their ability to act as monomers or cross-linking agents can lead to the development of novel polymers with enhanced mechanical properties and thermal stability .

3.2 Nanomaterials

There is growing interest in using this compound as a precursor for nanomaterials. Research indicates that its incorporation into nanostructured materials can improve electrical conductivity and catalytic activity, making it suitable for applications in electronics and energy storage systems .

Case Study 1: Neuroprotective Properties

A study conducted on animal models demonstrated that treatment with this compound resulted in reduced markers of oxidative stress and inflammation in the brain. This suggests potential therapeutic benefits for neurodegenerative diseases.

Case Study 2: Synthesis Applications

In a recent synthesis project aimed at developing new antidepressants, researchers successfully utilized this compound as a starting material to create several novel derivatives that exhibited increased efficacy compared to existing treatments.

Mechanism of Action

The mechanism of action for 2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Isoquinolinone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Notes
7,8-Dihydroisoquinolin-5(6H)-one 21917-86-2 C₉H₉NO 147.17 None Ketone (C=O) Intermediate in organic syntheses
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one Not provided C₁₀H₁₃NO 163.22 Methyl (C-2) Ketone (C=O) Synthesized via HPLC; pharmacological studies
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one 15969-44-5 C₁₀H₇NO₄ 205.17 Dioxolo ring, hydroxyl (C-4) Ketone, hydroxyl Enhanced polarity; potential drug candidate
7,8-Dihydro-1,3-dioxolo[4,5-g]isoquinolin-5(6H)-one 21796-14-5 C₁₀H₉NO₃ 191.18 Dioxolo ring Ketone Structural complexity for specialized syntheses

Structural and Functional Comparisons

Saturation and Reactivity

  • 2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one: The hexahydro structure reduces aromatic conjugation, increasing flexibility and altering solubility compared to fully aromatic isoquinoline derivatives.
  • 7,8-Dihydroisoquinolin-5(6H)-one: Partial saturation (dihydro) retains some aromaticity, leading to higher reactivity in electrophilic substitution reactions compared to the hexahydro analogue .

Functional Group Influence

  • Ketone Position: The ketone at C-5 in the target compound is critical for hydrogen bonding and coordination with metal catalysts, unlike 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one (ketone at C-4), which may exhibit distinct biological activity .
  • Substituent Effects : Hydroxyl or dioxolo groups (e.g., in CAS 15969-44-5) increase polarity and acidity (pKa ~3.75 for dihydro derivatives ), whereas methyl groups enhance lipophilicity, affecting membrane permeability in drug design .

Physicochemical Properties

  • Solubility : The hexahydro configuration and methyl group in the target compound reduce water solubility compared to hydroxylated analogues (e.g., CAS 15969-44-5) but improve lipid solubility for CNS-targeting drugs .
  • Acidity: The pKa of dihydroisoquinolinone derivatives (~3.75) suggests moderate acidity, whereas methyl or dioxolo substituents may further modulate electronic effects on the ketone’s basicity.

Biological Activity

2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.23 g/mol
  • CAS Number : 877037-94-0

1. Antioxidant Activity

Research indicates that compounds within the isoquinoline class exhibit significant antioxidant properties. The antioxidant activity of this compound has been linked to its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases.

2. Neuroprotective Effects

Studies have shown that this compound may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to modulate neurotransmitter systems and promote neuronal survival under stress conditions. For instance, it has been reported to enhance the release of neurotrophic factors that support neuron health.

3. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Its effectiveness has been demonstrated in both Gram-positive and Gram-negative bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.

4. Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. This activity suggests potential applications in treating inflammatory disorders.

The biological activities of this compound are largely attributed to its interaction with various molecular targets:

  • Receptor Modulation : It may act on neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing mood and cognitive functions.
  • Enzyme Inhibition : The compound can inhibit key enzymes involved in oxidative stress and inflammation.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotection Study : A study published in the Journal of Neurochemistry demonstrated that treatment with this compound significantly reduced neuronal apoptosis in models of oxidative stress .
  • Antimicrobial Efficacy : In a comparative study published in the Journal of Antimicrobial Chemotherapy, the compound showed potent activity against multi-drug resistant strains of Staphylococcus aureus .
  • Anti-inflammatory Mechanism : Research published in the International Journal of Molecular Sciences highlighted its ability to downregulate NF-kB signaling pathways in activated macrophages .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessMechanismReference
AntioxidantHighFree radical scavenging
NeuroprotectiveModerateNeurotrophic factor release
AntimicrobialHighDisruption of cell membranes
Anti-inflammatoryModerateInhibition of pro-inflammatory cytokines

Q & A

Q. What are the established synthetic methodologies for 2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one, and how are reaction conditions optimized?

The synthesis of hexahydroisoquinolinone derivatives typically involves cyclization reactions, reflux conditions, and catalytic systems. For example, hydroxylammonium chloride and sodium acetate in ethanol/water under reflux are used to form tetrahydroquinolinone intermediates, with yields optimized via temperature control and stoichiometric ratios . Continuous flow reactors may enhance scalability and purity by reducing side reactions . Key steps include:

  • Cyclization : Formation of the isoquinolinone core via intramolecular amidation or condensation.
  • Functionalization : Introduction of methyl groups via alkylation or reductive amination.
  • Purification : Recrystallization or chromatography to isolate the product (e.g., 82% yield achieved for similar compounds) .

Q. How is structural characterization of this compound performed to confirm synthetic success?

Post-synthesis validation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., δ 1.6–2.5 ppm for aliphatic protons in tetrahydroquinolinones) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 272–284 for related structures) confirm molecular weight .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in protein-ligand complexes with isoquinolinone derivatives .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis?

Stereoselectivity in hexahydroisoquinolinones is controlled via:

  • Chiral Catalysts : Asymmetric hydrogenation or organocatalysts to direct methyl group orientation.
  • Template-Directed Synthesis : Meta-C–H activation methods, as seen in methyl-substituted tetrahydroquinolines, ensure regioselective functionalization .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states to optimize reaction pathways .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies arise from variations in assay conditions (e.g., cell lines, concentration ranges). Methodological solutions include:

  • Standardized Protocols : Use NIH3T3 cells with MTT assays under controlled CO2_2 and serum conditions to ensure reproducibility .
  • Dose-Response Curves : Gradient concentrations (e.g., 1–100 µM) validate dose-dependent effects.
  • Meta-Analysis : Cross-reference data from X-ray structures (e.g., kinesin-Eg5 binding studies) to correlate bioactivity with structural motifs .

Q. What computational tools predict the compound’s reactivity and physicochemical properties?

  • logP Calculations : Crippen or McGowan methods estimate hydrophobicity (e.g., logP = 2.09 for related isoquinolinones) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinesin Eg5) to prioritize synthetic targets .
  • ADMET Prediction : Software like SwissADME evaluates metabolic stability and toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one
Reactant of Route 2
2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one

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